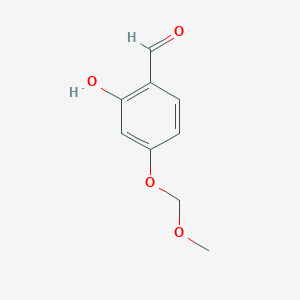

2-Hydroxy-4-(methoxymethoxy)benzaldehyde

Übersicht

Beschreibung

2-Hydroxy-4-(methoxymethoxy)benzaldehyde is a useful research compound. Its molecular formula is C9H10O4 and its molecular weight is 182.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Organic Chemistry

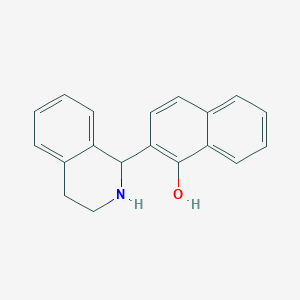

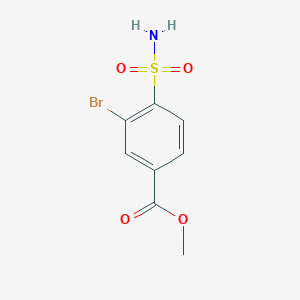

2-Hydroxy-4-(methoxymethoxy)benzaldehyde and its derivatives are primarily used in organic synthesis. For instance, it is utilized as a linker in solid-phase organic synthesis. The benzaldehyde derivatives are converted into secondary amines, which are then derivatized into various compounds like ureas, sulfonamides, and amides (Swayze, 1997). Additionally, its variants have been employed in the synthesis of complex organic molecules, like 1,8-dimethyl-5-methoxytetralin-6-ol (Banerjee, Poon, & Bedoya, 2013), and in the improvement of synthetic processes for compounds like 3,4,5-trimethoxy benzaldehyde (Feng, 2002).

Nonlinear Optical Materials

This compound and its related structures have been investigated for applications in nonlinear optics. For instance, vanillin, a similar compound, has been studied for its potential in second harmonic generation applications in the ultraviolet and near-infrared wavelength regions (Singh et al., 2001).

Flavor Compound Production

In the realm of food science, 2-hydroxy-4-methoxy benzaldehyde has been identified as a flavor compound produced by the roots of the swallow root (Decalepis hamiltonii) in in vitro conditions. This discovery is significant for the food industry, especially for flavor enhancement (Giridhar, Rajasekaran, & Ravishankar, 2005).

Materials Science and Catalysis

In materials science, it plays a role in the synthesis of various molecular structures and complexes. For instance, it has been used in the formation of complex crystal structures (Hashim et al., 2011) and in the regioselective protection of certain hydroxyl groups in organic compounds (Plourde & Spaetzel, 2002).

Magnetic and Spectroscopic Properties

This compound also finds use in the study of magnetic properties of certain materials, such as in the synthesis of cubane cobalt and nickel clusters (Zhang et al., 2013), and in spectroscopic studies for the characterization of various chemical structures (Singh & Sharma, 2014).

Wirkmechanismus

Target of Action

The primary target of 2-Hydroxy-4-(methoxymethoxy)benzaldehyde is tyrosinase , an enzyme that plays a key role in the production of melanin . It has also been suggested that this compound may target the cell wall integrity of certain organisms, contributing to its antimycotic potency .

Mode of Action

This compound is believed to interact with its targets by acting as a tyrosinase inhibitor . This means it can prevent the enzyme tyrosinase from catalyzing the oxidation of tyrosine, a crucial step in melanin synthesis. In the context of its antimycotic activity, the compound may disrupt the cell wall structure of targeted organisms .

Biochemical Pathways

The compound’s inhibition of tyrosinase affects the melanogenesis pathway , leading to a reduction in melanin production .

Pharmacokinetics

Its molecular weight (15215 g/mol) and the presence of functional groups such as the hydroxyl and methoxy groups suggest it may have reasonable bioavailability .

Result of Action

The inhibition of tyrosinase by this compound results in a decrease in melanin production, which could have implications in conditions such as hyperpigmentation . Its antimycotic activity could lead to the death of targeted organisms due to cell wall disruption .

Biochemische Analyse

Biochemical Properties

2-Hydroxy-4-(methoxymethoxy)benzaldehyde plays a significant role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One of the notable interactions is with tyrosinase, an enzyme involved in the production of melanin. This compound acts as a potential tyrosinase inhibitor, which can be beneficial in the treatment of hyperpigmentation disorders . Additionally, this compound has been used in the synthesis of Schiff base ligands, which are important in coordination chemistry and have various biological applications .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the proliferation of normal human lung fibroblasts by targeting specific signaling pathways . This inhibition can be attributed to its interaction with tyrosine kinase proteins, which play a crucial role in cell growth and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with tyrosinase results in the inhibition of melanin production . Additionally, this compound can form Schiff bases with amines, which can further interact with metal ions and other biomolecules, influencing their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as oxidative stress and cellular damage . Threshold effects have been noted, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. For instance, it can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols . These metabolic transformations can influence the overall biological activity of the compound and its effects on metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the therapeutic potential of this compound .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. It has been observed to localize in specific organelles such as the endoplasmic reticulum and mitochondria . This localization is often directed by targeting signals or post-translational modifications that guide the compound to its site of action . The subcellular distribution of this compound can influence its interactions with biomolecules and its overall biological effects .

Eigenschaften

IUPAC Name |

2-hydroxy-4-(methoxymethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-12-6-13-8-3-2-7(5-10)9(11)4-8/h2-5,11H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYLBFPQDUSNVCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC(=C(C=C1)C=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373067 | |

| Record name | 2-hydroxy-4-(methoxymethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95332-26-6 | |

| Record name | 2-hydroxy-4-(methoxymethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

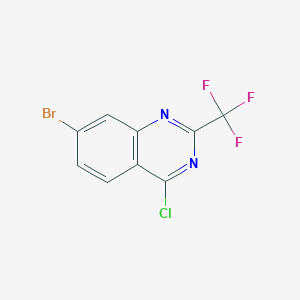

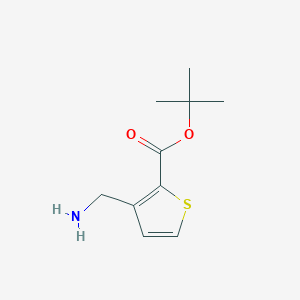

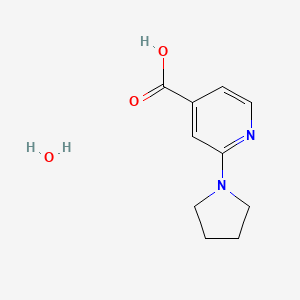

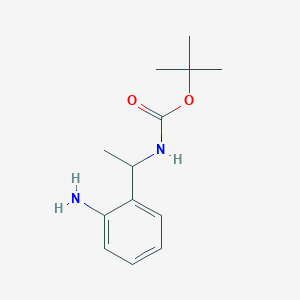

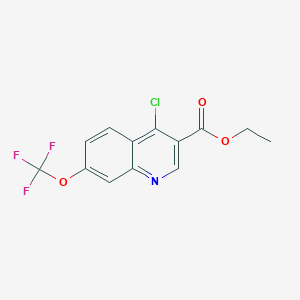

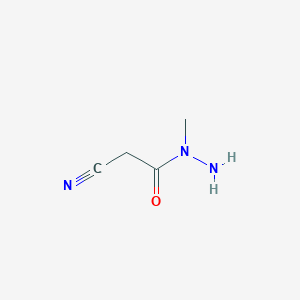

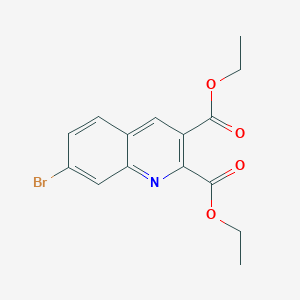

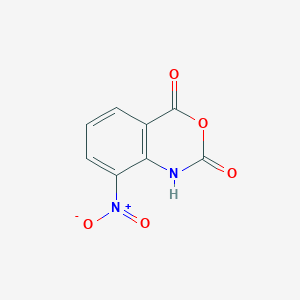

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.